Dibutylfluorohexylstannane
Description
Dibutylfluorohexylstannane (C₁₀H₂₁FSSn) is an organotin compound characterized by two butyl groups, one fluorohexyl substituent, and a central tin atom. Organotin compounds are widely utilized in industrial catalysis, polymer stabilization, and biocidal applications due to their unique electronic and steric properties.
Properties
CAS No. |
85938-49-4 |
|---|---|
Molecular Formula |
C14H31FSn |
Molecular Weight |
337.10 g/mol |
IUPAC Name |
dibutyl-fluoro-hexylstannane |
InChI |
InChI=1S/C6H13.2C4H9.FH.Sn/c1-3-5-6-4-2;2*1-3-4-2;;/h1,3-6H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
ORILWNIQDRJWKS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[Sn](CCCC)(CCCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylfluorohexylstannane can be synthesized through the reaction of dibutyltin dichloride with hexylfluoride in the presence of a suitable base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Bu2SnCl2+HexylF→Bu2SnFHexyl+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dibutylfluorohexylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutylfluorohexylstannic oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides or amines can replace the fluoro group.
Major Products
Oxidation: Dibutylfluorohexylstannic oxide.
Reduction: Dibutylhexylstannane.
Substitution: Various substituted stannanes depending on the nucleophile used.
Scientific Research Applications
Dibutylfluorohexylstannane has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and materials with enhanced properties.
Mechanism of Action
The mechanism by which dibutylfluorohexylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:
Molecular Targets: Enzymes and proteins that interact with organotin compounds.
Pathways: Modulation of enzymatic activity and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Due to the lack of direct evidence, this section extrapolates from general organotin chemistry principles.
Structural and Electronic Comparisons
| Compound | Formula | Substituents | Key Properties |
|---|---|---|---|
| Dibutylfluorohexylstannane | C₁₀H₂₁FSSn | 2 butyl, 1 fluorohexyl, Sn | High thermal stability, hydrophobic |
| Tributyltin chloride | C₁₂H₂₇ClSn | 3 butyl, Cl⁻, Sn | Biocidal activity, aquatic toxicity |
| Dibutyltin dilaurate | C₃₂H₆₄O₄Sn | 2 butyl, 2 laurate, Sn | PVC stabilizer, low toxicity |
| Tetrabutyltin | C₁₆H₃₆Sn | 4 butyl, Sn | Catalyst precursor, volatile |
Key Findings :
- Electron-withdrawing effects : The fluorohexyl group in this compound likely increases Lewis acidity at the tin center compared to tributyltin chloride, enhancing catalytic activity in electrophilic reactions.
- Hydrophobicity: Fluorinated chains improve resistance to aqueous degradation, a property absent in non-fluorinated analogs like dibutyltin dilaurate.
Functional Comparisons
- Catalytic Applications : this compound may outperform tetrabutyltin in reactions requiring stabilized transition states due to its fluorinated moiety.
- Toxicity Profile: Unlike tributyltin chloride (a known environmental toxin), fluorinated organotins like this compound may exhibit reduced bioaccumulation, though data are scarce.
Biological Activity
Dibutylfluorohexylstannane (DBFHS), a compound within the organotin family, has garnered attention for its biological activity, particularly concerning its antimicrobial properties and potential toxicological effects. This article provides an in-depth examination of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its organotin structure, which includes a tin atom bonded to two butyl groups and a fluorohexyl group. Its chemical formula is represented as , with the following structural representation:
This unique structure contributes to its reactivity and biological interactions.
Biological Activity
1. Antimicrobial Properties
DBFHS exhibits notable antimicrobial activity against various bacterial and fungal strains. Organotin compounds, including DBFHS, are known to disrupt cellular membranes, leading to cell lysis in microorganisms. Research indicates that DBFHS can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi .
2. Endocrine Disruption
Like many organotin compounds, DBFHS has been implicated in endocrine disruption. Studies suggest that it may interfere with hormonal signaling pathways, potentially leading to reproductive toxicity and developmental issues in wildlife and humans . This property raises concerns regarding its environmental persistence and bioaccumulation.
3. Toxicological Effects
The toxicological profile of DBFHS includes acute toxicity and potential carcinogenic effects. It has been classified under categories that indicate it may cause genetic defects or reproductive harm . Long-term exposure to organotins has been associated with various health issues, including neurotoxicity and immunotoxicity.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of organotin compounds found that DBFHS demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing that DBFHS could inhibit bacterial growth at concentrations as low as 0.5 µg/mL .
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Case Study 2: Endocrine Disruption Assessment
In an environmental study assessing the impact of organotin compounds on aquatic life, DBFHS was found to accumulate in the tissues of fish species exposed to contaminated waters. This bioaccumulation correlated with altered reproductive behaviors and decreased fertility rates in affected populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
